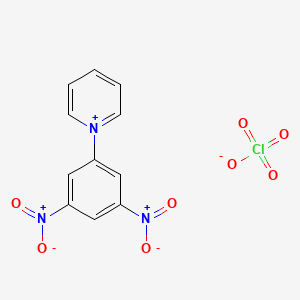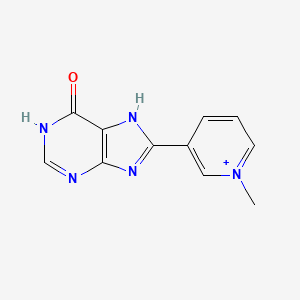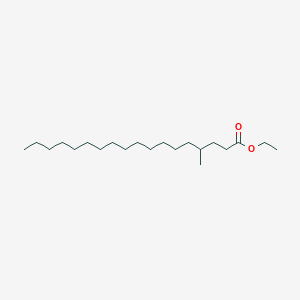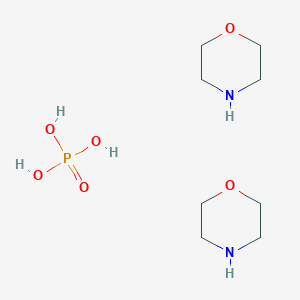
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the dinitrophenyl group and the pyridinium ion in its structure imparts unique chemical properties to this compound.
Métodos De Preparación
The synthesis of 1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 3,5-dinitrophenyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The resulting pyridinium salt is then treated with perchloric acid to form the perchlorate salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The nitro groups in the compound play a crucial role in its reactivity and interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)pyridin-1-ium perchlorate: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(3,5-Dicarboxyphenyl)pyridin-1-ium perchlorate: Contains carboxyl groups instead of nitro groups, resulting in different chemical properties and applications.
1-(3,5-Dinitrophenyl)pyridinium chloride: Similar structure but with chloride as the counterion instead of perchlorate, affecting its solubility and reactivity .
Propiedades
Número CAS |
62874-28-6 |
|---|---|
Fórmula molecular |
C11H8ClN3O8 |
Peso molecular |
345.65 g/mol |
Nombre IUPAC |
1-(3,5-dinitrophenyl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C11H8N3O4.ClHO4/c15-13(16)10-6-9(7-11(8-10)14(17)18)12-4-2-1-3-5-12;2-1(3,4)5/h1-8H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
DHEDICWGMDKBRO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)


![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)


![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)


![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)


